

Application Note: Quantitative Analysis of PR-104 Metabolism using Liquid Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Antitumor agent-104

Cat. No.: B12375025

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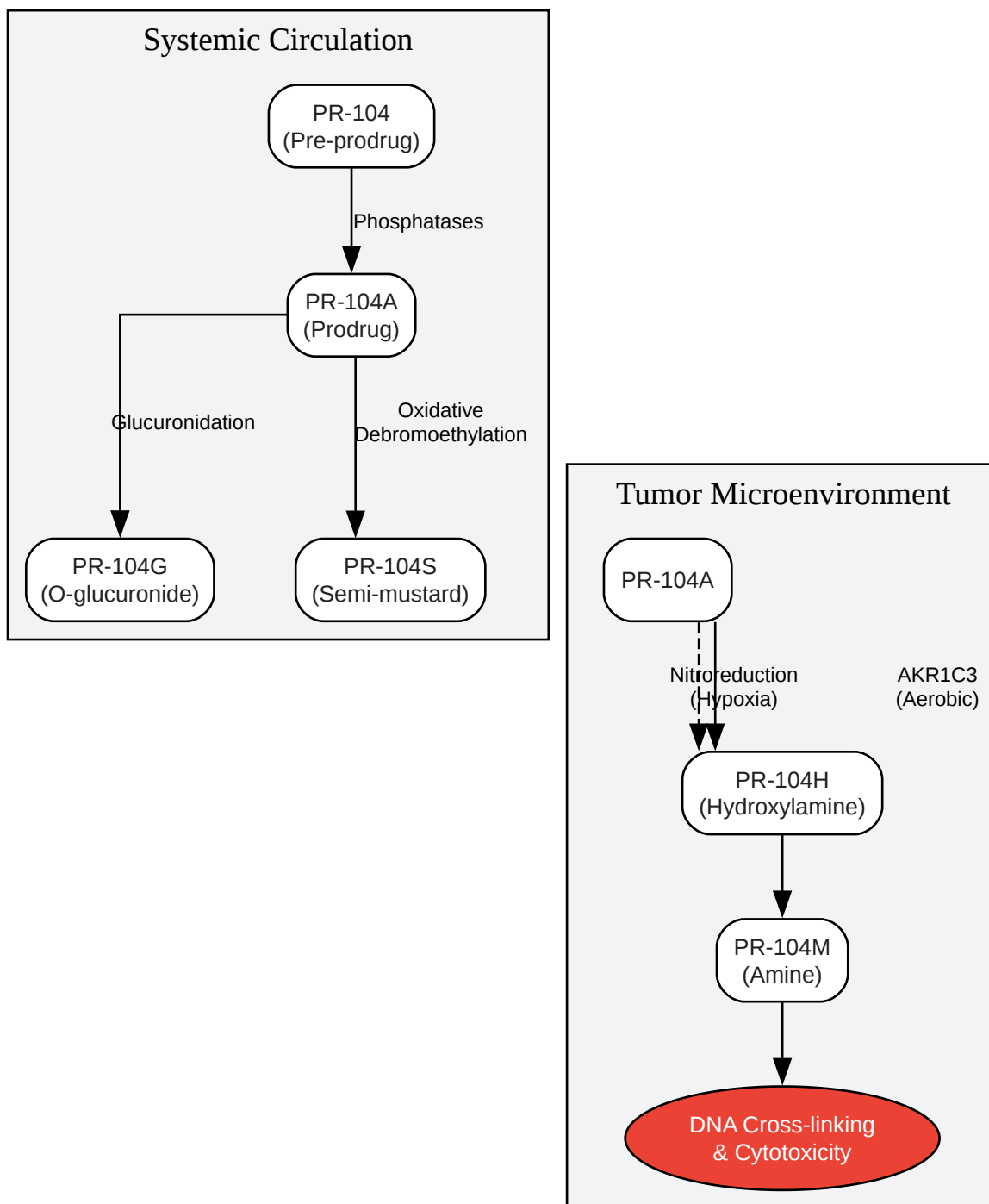
INTRODUCTION: PR-104 is a hypoxia-activated prodrug that has shown potential as an anti-cancer agent. Its therapeutic efficacy is dependent on its metabolic activation within the low-oxygen environment characteristic of solid tumors. This application note provides a detailed protocol for the quantitative analysis of PR-104 and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the metabolic fate of PR-104 is crucial for its clinical development, enabling researchers to assess its activation, pharmacokinetics, and potential off-target effects.

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1][2] Under hypoxic conditions, PR-104A is reduced to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which can induce DNA cross-linking in cancer cells.[3][4] However, an alternative, oxygen-independent activation pathway exists, mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which can lead to off-target toxicity.[1][5][6] Additionally, PR-104A can be metabolized to an O-glucuronide (PR-104G) and a semi-mustard (PR-104S) through oxidative debromoethylation.[7]

This document outlines the complete workflow for sample preparation, LC-MS/MS analysis, and data interpretation for the comprehensive metabolic profiling of PR-104.

Metabolic Pathway of PR-104

The metabolic activation of PR-104 is a multi-step process involving both systemic conversion and tumor-specific activation. The primary pathways are illustrated in the diagram below.

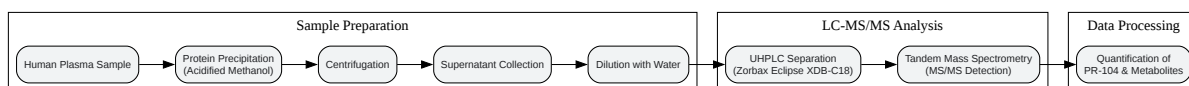


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Caption: Metabolic pathway of the hypoxia-activated prodrug PR-104.

Experimental Workflow

The analytical workflow for the quantification of PR-104 and its metabolites from plasma samples is a streamlined process involving sample preparation, chromatographic separation, and mass spectrometric detection.



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Caption: Experimental workflow for LC-MS/MS analysis of PR-104 and its metabolites.

Quantitative Data Summary

A validated ultra-high-pressure liquid chromatography and tandem mass spectrometry (UHPLC-MS/MS) method has been established for the simultaneous determination of PR-104 and its major metabolites in human plasma.^[7] The performance of this method is summarized in the table below.

Analyte	Linear Range (µM)	Intra-day Precision (%)	Inter-day Precision (%)	Accuracy (%)	Extraction Recovery (%)
PR-104	0.1 - 50	< 14	< 14	Within 14	> 87
PR-104A	0.1 - 50	< 14	< 14	Within 14	> 87
PR-104G	0.1 - 50	< 14	< 14	Within 14	> 87
PR-104H	0.05 - 5	< 14	< 14	Within 14	> 87
PR-104M	0.025 - 2.5	< 14	< 14	Within 14	> 87
PR-104S	0.01 - 1	< 14	< 14	Within 14	> 87

Experimental Protocols

Sample Preparation

This protocol describes the extraction of PR-104 and its metabolites from human plasma samples.

Materials:

- Human plasma samples
- Acidified methanol (e.g., 0.1% formic acid in methanol)
- Ultrapure water
- Microcentrifuge tubes
- Pipettes and tips
- Microcentrifuge
- Autosampler vials

Procedure:

- To a 100 μ L aliquot of human plasma in a microcentrifuge tube, add 300 μ L of ice-cold acidified methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Dilute the supernatant with an appropriate volume of water (e.g., 1:1 v/v) to reduce the organic solvent concentration.
- Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

This section details the UHPLC conditions for the separation of PR-104 and its metabolites.

Instrumentation:

- UHPLC system with a binary pump, autosampler, and column oven.

Chromatographic Conditions:

- Column: Zorbax Eclipse XDB-C18 Rapid Resolution HT (50 mm x 2.1 mm, 1.8 μ m)[7]
- Mobile Phase A: 0.01% Formic Acid in Water[7]
- Mobile Phase B: Acetonitrile[7]
- Gradient: A linear gradient of acetonitrile is used. The specific gradient profile should be optimized to ensure adequate separation of all analytes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Run Time: 6 minutes[7]

Mass Spectrometry

This section provides the mass spectrometry parameters for the detection and quantification of the analytes.

Instrumentation:

- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: Optimized for the specific instrument.
- Gas Flow Rates (Nebulizer, Heater, Curtain): Optimized for the specific instrument.
- MRM Transitions: Specific precursor-to-product ion transitions for PR-104 and each of its metabolites must be determined by direct infusion of analytical standards.

CONCLUSION: The described LC-MS/MS method provides a rapid, sensitive, and robust platform for the quantitative analysis of PR-104 and its key metabolites in human plasma. This application note offers a comprehensive guide for researchers and drug development professionals, enabling detailed pharmacokinetic and metabolic studies of this promising hypoxia-activated prodrug. The provided protocols and performance data will facilitate the implementation of this analytical strategy in a research or clinical setting.

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